テセバチニブ

概要

説明

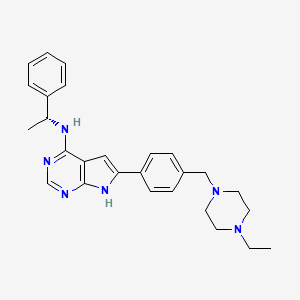

It is a small molecule inhibitor that targets several tyrosine receptor kinases, which play crucial roles in tumor cell proliferation and tumor vascularization . These targets include epidermal growth factor receptor, epidermal growth factor receptor 2, vascular endothelial growth factor receptor, and ephrin B4 .

科学的研究の応用

KD019 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: KD019 is used as a model compound to study the inhibition of tyrosine receptor kinases and the development of new kinase inhibitors.

Biology: In biological research, KD019 is used to investigate the role of tyrosine receptor kinases in cell signaling pathways and their impact on cell proliferation and differentiation.

Medicine: KD019 is being studied for its potential therapeutic effects in treating various cancers, including kidney cancer and polycystic kidney disease. .

Industry: In the pharmaceutical industry, KD019 serves as a lead compound for the development of new drugs targeting tyrosine receptor kinases.

作用機序

KD019は、上皮成長因子受容体、上皮成長因子受容体2、血管内皮成長因子受容体、およびエフリンB4などの複数のチロシン受容体キナーゼを阻害することで効果を発揮します . これらの受容体は、細胞増殖、生存、および血管新生を調節する重要なシグナル伝達経路に関与しています。 これらの受容体を阻害することにより、KD019はこれらの経路を阻害し、腫瘍細胞の増殖と腫瘍血管新生を減少させます .

6. 類似の化合物との比較

KD019は、複数のチロシン受容体キナーゼを同時に標的とする能力において独特であり、これは、通常単一の受容体を標的とする他のキナーゼ阻害剤とは異なります。類似の化合物には以下が含まれます。

ラパチニブ: 上皮成長因子受容体と上皮成長因子受容体2を標的としますが、血脳関門を効果的に通過する能力がありません.

サラカтиниブ: Srcファミリーキナーゼの選択的阻害剤ですが、上皮成長因子受容体または血管内皮成長因子受容体を標的としていません.

エルロチニブ: 上皮成長因子受容体を阻害しますが、他の阻害剤に対して耐性のある受容体の変異型に対してはそれほど効果的ではありません.

KD019は、複数の受容体を阻害し、血脳関門を通過する能力があるため、中枢神経系への関与を伴うがんの治療のための有望な候補となっています .

生化学分析

Biochemical Properties

Tesevatinib binds to and inhibits several tyrosine receptor kinases, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) . These interactions play major roles in biochemical reactions related to tumor cell proliferation and vascularization .

Cellular Effects

Tesevatinib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib potently reduced cell viability and suppressed EGFR signaling .

Molecular Mechanism

Tesevatinib exerts its effects at the molecular level through several mechanisms. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, Tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tesevatinib have been observed to change over time. For instance, in a study with EGFR-amplified patient-derived glioblastoma xenograft models, Tesevatinib showed robust efficacy in vitro but relatively modest efficacy in vivo, despite a high brain-to-plasma ratio .

Dosage Effects in Animal Models

The effects of Tesevatinib vary with different dosages in animal models. For example, in a study of autosomal dominant polycystic kidney disease (ADPKD), Tesevatinib was administered in daily doses of 7.5 and 15 mg/kg per day to a well-characterized bpk model of polycystic kidney disease .

Metabolic Pathways

Tesevatinib is involved in several metabolic pathways. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

Tesevatinib distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . The brain-to-plasma unbound drug concentration ratios were substantially lower (WT mice, 0.03–0.08; TKO mice, 0.40–1.75) .

準備方法

KD019の合成は、キナゾリンコア構造の調製から始まる複数のステップを伴います。合成経路には、通常、以下のステップが含まれます。

キナゾリンコアの形成: キナゾリンコアは、適切なアニリンとカルボニル化合物を用いた一連の縮合反応によって合成されます。

置換反応: コア構造は、メトキシ基やフルオロ基などの官能基を導入するために、さまざまな置換反応を受けます。

最終カップリング: 最終ステップでは、キナゾリンコアとシクロペンタピロール部分をメトキシリンカーを介してカップリングします.

KD019の工業生産方法は、これらの合成ステップを高収率および高純度を確保するために、制御された条件下でスケールアップすることを伴います。温度、圧力、溶媒選択などの反応条件は、目的の生成物を効率的に得るために最適化されます。

化学反応の分析

KD019は、以下を含むいくつかの種類の化学反応を受けます。

酸化: KD019は、特にメトキシ基で酸化反応を受け、水酸化誘導体の形成につながる可能性があります。

還元: 還元反応はキナゾリンコアで起こり、ジヒドロキナゾリン誘導体の形成につながる可能性があります。

置換: 置換反応は、特にハロゲン原子が他の官能基と置き換わる可能性のある芳香環で一般的です。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬に依存しますが、一般的には、KD019の水酸化誘導体、還元誘導体、および置換誘導体を含みます .

4. 科学研究の応用

KD019は、化学、生物学、医学、および産業の分野で、幅広い科学研究の用途があります。

類似化合物との比較

KD019 is unique in its ability to target multiple tyrosine receptor kinases simultaneously, which sets it apart from other kinase inhibitors that typically target a single receptor. Similar compounds include:

KD019’s ability to inhibit multiple receptors and penetrate the blood-brain barrier makes it a promising candidate for treating cancers with central nervous system involvement .

特性

IUPAC Name |

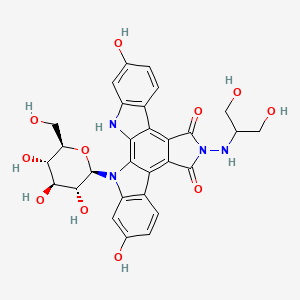

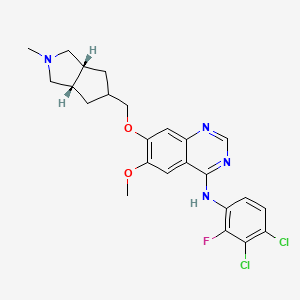

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXKQKFEHMGHSL-GOOCMWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336925 | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors. | |

| Record name | Tesevatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

781613-23-8 | |

| Record name | Tesevatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tesevatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tesevatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TESEVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

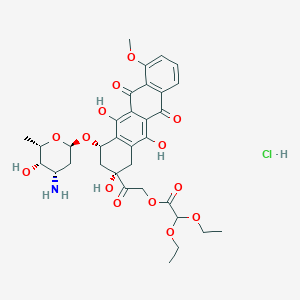

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)